

Validating Cortistatin-14 tfa purity and integrity

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Compound of Interest

Compound Name: Cortistatin-14 tfa

Cat. No.: B15602977

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Technical Support Center: Cortistatin-14 TFA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-14 trifluoroacetate (TFA).

Frequently Asked Questions (FAQs)

1. What is the expected purity of **Cortistatin-14 TFA**?

Commercially available **Cortistatin-14 TFA** typically has a purity of $\geq 95\%$ as determined by High-Performance Liquid Chromatography (HPLC)[1][2][3][4]. Always refer to the certificate of analysis provided by the supplier for batch-specific purity information.

2. What are the recommended storage conditions for **Cortistatin-14 TFA**?

For long-term stability, **Cortistatin-14 TFA** should be stored at -20°C in its lyophilized form[1][2][3]. Once reconstituted, it is recommended to make aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.

3. How should I reconstitute **Cortistatin-14 TFA**?

Cortistatin-14 TFA is soluble in water[1][2]. For a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a concentration of 0.7 to 1 mg/mL[1][2]. If solubility issues arise, gentle vortexing or sonication may be used. It is advisable to prepare fresh solutions and use them promptly[5].

4. What is the molecular weight of **Cortistatin-14 TFA**?

The molecular weight of the Cortistatin-14 peptide is approximately 1721.03 g/mol [1][3]. The presence of trifluoroacetic acid (TFA) as a counter-ion will increase the overall formula weight. The exact mass will be specified on the product's datasheet.

5. What are the known biological targets of Cortistatin-14?

Cortistatin-14 is known to bind to all five somatostatin receptors (sst1-sst5), the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][3][5][6].

Troubleshooting Guides

HPLC Analysis

Problem	Potential Cause	Suggested Solution
No peak or very low peak intensity	<ul style="list-style-type: none">- Sample degradation: The peptide may have degraded due to improper storage or handling.- Poor solubility: The peptide may not be fully dissolved in the injection solvent.- Adsorption: The peptide may be adsorbing to vials or tubing.- Incorrect detection wavelength: The UV detector is not set to an appropriate wavelength for peptide bond detection (typically 210-220 nm).	<ul style="list-style-type: none">- Ensure proper storage at -20°C and minimize freeze-thaw cycles.- Use a mobile phase-like solvent for injection; sonicate briefly if necessary.- Use low-adsorption vials and tubing.- Set the detector to 214 nm or 220 nm for optimal peptide detection.
Unexpected peaks ("ghost peaks")	<ul style="list-style-type: none">- Contamination: Impurities in the mobile phase, injection solvent, or from the HPLC system itself.- Carryover: Residual sample from a previous injection.- Air bubbles: Degassing of the mobile phase may be incomplete.	<ul style="list-style-type: none">- Use high-purity solvents and freshly prepared mobile phases.- Run a blank gradient (injection of solvent only) to identify system-related peaks[7].- Implement a robust needle wash protocol between injections.- Ensure mobile phases are properly degassed.
Peak tailing	<ul style="list-style-type: none">- Column overload: Injecting too much sample.- Secondary interactions: Interaction of the basic peptide with acidic silanol groups on the column packing.- Column degradation: The column may be nearing the end of its lifespan.	<ul style="list-style-type: none">- Reduce the amount of sample injected.- Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) to minimize secondary interactions.- Replace the column.
Peak fronting	<ul style="list-style-type: none">- Sample solvent stronger than mobile phase: The solvent	<ul style="list-style-type: none">- Dissolve the sample in the initial mobile phase or a

used to dissolve the sample is stronger than the initial mobile phase conditions. - Sample overload: Injecting a high concentration of the peptide.

weaker solvent. - Dilute the sample before injection.

Mass Spectrometry (MS) Analysis

Problem	Potential Cause	Suggested Solution
Low signal intensity (ion suppression)	<ul style="list-style-type: none">- Presence of TFA: Trifluoroacetic acid is a strong ion-pairing agent that can suppress the MS signal[8].- High salt concentration: Non-volatile salts in the sample can interfere with ionization.	<ul style="list-style-type: none">- If possible, replace TFA in the mobile phase with a more MS-friendly ion-pairing agent like 0.1% formic acid[8].- Desalt the sample using a C18 ZipTip or similar solid-phase extraction method before MS analysis[9].
Unexpected mass signals	<ul style="list-style-type: none">- Adduct formation: The peptide may form adducts with cations like sodium (+22 Da), potassium (+38 Da), or with TFA (+114 Da).- Contaminants: Common contaminants like polyethylene glycol (PEG) can appear as a series of peaks separated by 44 Da.	<ul style="list-style-type: none">- Review the mass spectrum for expected adducts.- Use high-purity solvents and avoid plasticware that can leach contaminants. Clean the MS system if PEG contamination is suspected[9].
No peptide signal	<ul style="list-style-type: none">- Sample loss during preparation: The peptide may have been lost during desalting or other sample preparation steps.- Instrument not calibrated: The mass spectrometer may require calibration.	<ul style="list-style-type: none">- Ensure the sample is acidified (pH < 3) with formic or trifluoroacetic acid before desalting to ensure binding to the C18 resin[9].- Calibrate the instrument using a known standard.

Experimental Protocols

HPLC Purity Analysis

This protocol provides a general method for determining the purity of **Cortistatin-14 TFA** using reversed-phase HPLC.

Materials:

- **Cortistatin-14 TFA**
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA), HPLC-grade
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation:
 - Reconstitute **Cortistatin-14 TFA** in Mobile Phase A to a concentration of 1 mg/mL.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: 214 nm
 - Injection Volume: 20 μ L

- Gradient:

Time (min)	% Mobile Phase B
0	5
25	65
27	95
30	95
31	5

| 35 | 5 |

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of Cortistatin-14 as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry Integrity Analysis

This protocol outlines a general procedure for confirming the molecular weight of Cortistatin-14 using LC-MS.

Materials:

- **Cortistatin-14 TFA**
- LC-MS grade water
- LC-MS grade acetonitrile (ACN)
- Formic acid (FA), LC-MS grade
- C18 reversed-phase column suitable for LC-MS

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% FA in water
 - Mobile Phase B: 0.1% FA in acetonitrile
- Sample Preparation:
 - Reconstitute **Cortistatin-14 TFA** in Mobile Phase A to a concentration of 0.1 mg/mL.
- LC-MS Conditions:
 - Use a similar gradient as described in the HPLC protocol, adjusting the flow rate for the specific column dimensions.
 - MS Settings (Positive Ion Mode):
 - Scan Range: m/z 300-2000
 - Capillary Voltage: ~3.5 kV
 - Source Temperature: ~120°C
- Data Analysis:
 - Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.
 - Compare the observed mass to the theoretical mass of Cortistatin-14.
 - Look for common adducts.

NMR Structural Integrity Analysis

This protocol describes a general approach for 1D ^1H NMR analysis to confirm the presence of the peptide and check for major structural impurities.

Materials:

- **Cortistatin-14 TFA**
- Deuterated water (D₂O) or a suitable deuterated solvent

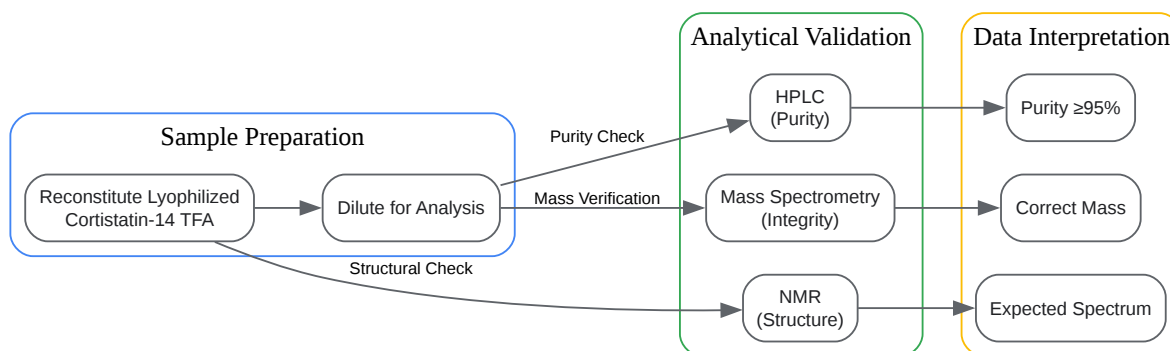
Procedure:

- Sample Preparation:
 - Dissolve ~1-5 mg of **Cortistatin-14 TFA** in 0.5 mL of D₂O.
- NMR Acquisition:
 - Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Use water suppression techniques if necessary.
- Data Analysis:
 - Analyze the spectrum for characteristic peptide resonances, such as those in the amide (δ 7-9 ppm), aromatic (δ 6.5-8 ppm), and aliphatic (δ 0.5-4.5 ppm) regions.
 - The presence of a complex pattern of peaks in these regions is indicative of a peptide structure. Significant unexpected peaks may suggest impurities.

Quantitative Data Summary

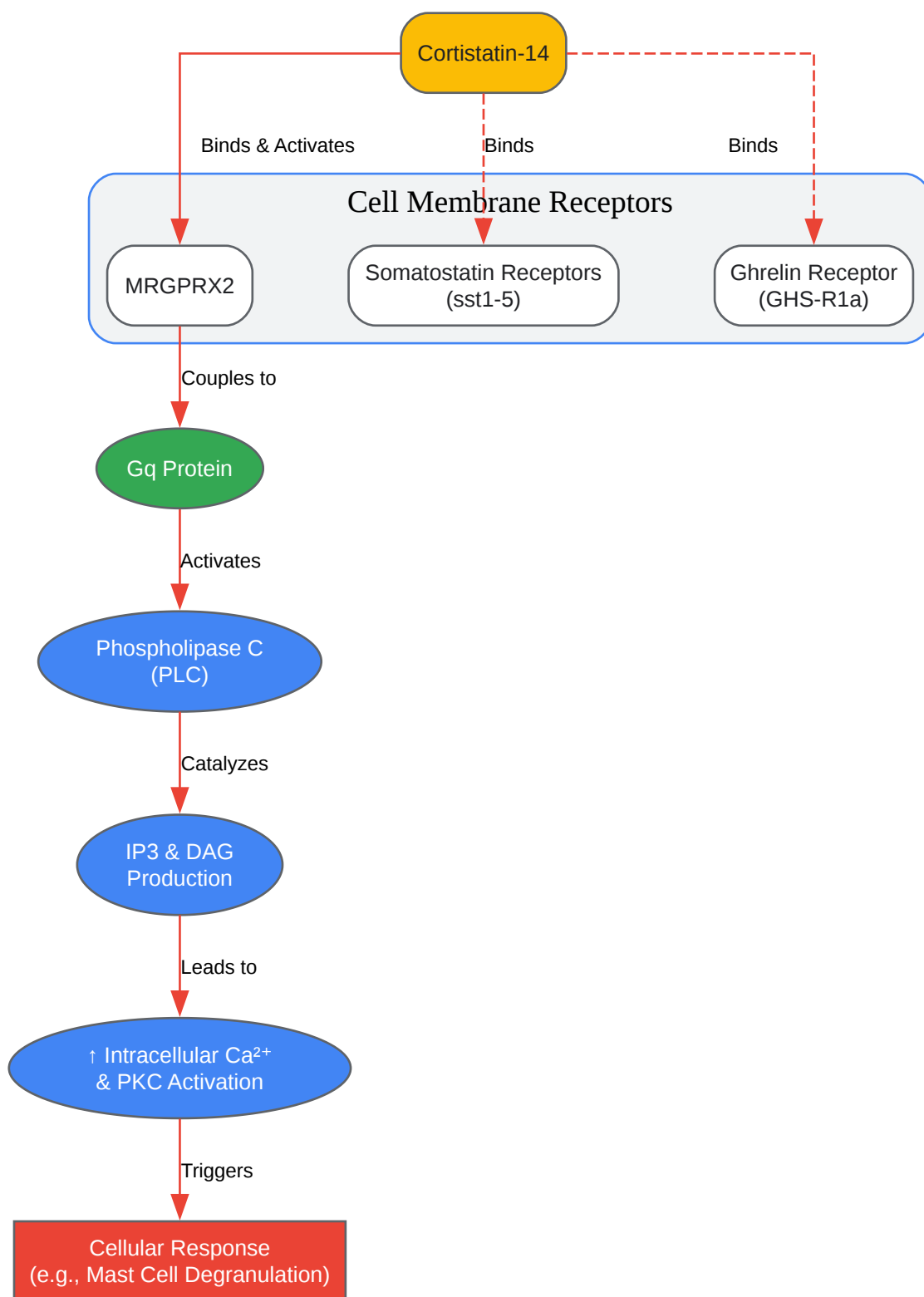
Parameter	Typical Value	Analytical Method
Purity	≥95%	HPLC
Molecular Weight (peptide)	~1721.03 Da	Mass Spectrometry
Solubility in Water	0.7 - 1.0 mg/mL	Visual Inspection
Common MS Adducts	+22 Da (Na ⁺), +38 Da (K ⁺)	Mass Spectrometry

Visualizations



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Caption: Workflow for validating **Cortistatin-14 TFA** purity and integrity.



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